2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with the molecular formula and a molecular weight of approximately 435.459 g/mol. This compound is categorized as a benzamide derivative, featuring a pyrazolo-pyrimidine core structure, which is of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development.
The synthesis of 2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves several key steps:
The molecular structure of 2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can be represented using various chemical notation systems:
InChI=1S/C23H22FN5O3/c1-2-32-20-6-4-3-5-18(20)22(30)25-11-12-29-21-19(13-27-29)23(31)28(15-26-21)14-16-7-9-17(24)10-8-16/h3-10,13,15H,2,11-12,14H2,1H3,(H,25,30)
This string encodes the structure in a way that can be interpreted by software for chemical analysis.
CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
The Simplified Molecular Input Line Entry System representation provides a compact way to describe the chemical structure.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific biological activities or enhancing its pharmacological properties .
The mechanism of action for 2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide primarily involves its interaction with specific biological targets within cells:
This mechanism is significant for developing targeted therapies in oncology .
The physical and chemical properties of 2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide are critical for understanding its behavior in biological systems:
These properties influence how the compound is handled in laboratory settings and its potential bioavailability when used therapeutically .
The primary applications of 2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide include:
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 1335401-45-0
CAS No.: 22638-09-1
CAS No.: 74340-06-0